Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) that has been utilized in various medical applications, particularly in ophthalmology. It was initially approved in the United States in 1997 but was withdrawn from clinical use in 1998 due to concerns about hepatotoxicity2. Despite this, bromfenac has been reformulated and approved for specific uses, such as the treatment of postoperative inflammation and ocular pain following cataract surgery134. The unique chemical structure of bromfenac, which includes a bromine atom at the C4 position of the benzoyl ring, enhances its potency and extends its duration of anti-inflammatory activity1.
Bromfenac has been widely studied and used for managing postoperative ocular inflammation and pain, particularly following cataract surgery. It is effective in reducing inflammation and controlling pain, with some studies suggesting that it may be more effective than steroids in reestablishing the blood-aqueous barrier13. The drug's lipophilic nature allows for rapid penetration into ocular tissues, resulting in a quick reduction of inflammation and pain3.
Beyond its use in cataract surgery, bromfenac has potential applications in other ocular conditions. It has been found useful in inhibiting intraoperative miosis during cataract surgery and may have roles in refractive surgery, allergic conjunctivitis, choroidal neovascularization, and ocular oncology1. However, its efficacy in the prevention and treatment of post-operative pseudophakic cystoid macular edema has not been robustly studied4.
The safety profile of bromfenac is generally favorable, with no reports of systemic toxicity and a low incidence of adverse effects when applied topically1. The newer formulation of bromfenac 0.075% in the DuraSite vehicle has been approved by the FDA and shown to be efficacious and safe for use in reducing pain and treating post-operative inflammation after cataract surgery4. Despite its efficacy, the hepatotoxicity associated with its earlier formulation highlights the importance of understanding its bioactivation pathways and potential for producing reactive intermediates2.
Bromfenac Ethyl Ester is synthesized from Bromfenac, which itself is derived from the benzophenone class of compounds. The compound is recognized for its pharmaceutical applications, particularly in treating ocular conditions. It belongs to the broader category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is characterized by its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators.
The synthesis of Bromfenac Ethyl Ester typically involves several key steps that include the acetylation of 2-amino-4'-bromobenzophenone, followed by various chemical reactions to form the final ester product.
The specific conditions, such as temperature (typically ranging from 60°C to 130°C) and reaction times (from a few hours to overnight), are critical for optimizing yield and purity .
The molecular formula for Bromfenac Ethyl Ester is , with a molecular weight of approximately 334.16 g/mol. The structure consists of a brominated phenyl group attached to an indole ring system, which contributes to its pharmacological activity.
Bromfenac Ethyl Ester undergoes several chemical reactions during its synthesis and application:
The stability of Bromfenac Ethyl Ester under physiological conditions allows it to effectively exert its therapeutic effects while minimizing degradation .
Bromfenac Ethyl Ester exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
The efficacy of Bromfenac Ethyl Ester in clinical settings has been supported by various studies demonstrating improved outcomes in post-operative patients .
Bromfenac Ethyl Ester exhibits several notable physical and chemical properties:
These properties are essential for ensuring proper formulation and delivery as an ophthalmic solution .
Bromfenac Ethyl Ester finds significant applications in medicine:
Bromfenac Ethyl Ester (CAS: 102414-22-2) is a synthetic derivative of the nonsteroidal anti-inflammatory drug (NSAID) bromfenac. Its chemical name is ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate, with the molecular formula C17H16BrNO3 and a molecular weight of 362.22 g/mol [2] [3] [8]. The structure consists of three key moieties:
The compound lacks chiral centers, indicating no stereoisomers. Its planar benzophenone core allows for conjugation, evidenced by UV absorbance at ~254 nm and ~310 nm [6]. The SMILES notation is CCOC(=O)Cc1cccc(C(=O)c2ccc(Br)cc2)c1N
, confirming the ester linkage and para-brominated phenyl ketone [8].
Table 1: Key Molecular Descriptors of Bromfenac Ethyl Ester
Property | Value |
---|---|
CAS Registry Number | 102414-22-2 |
IUPAC Name | Ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
Molecular Formula | C17H16BrNO3 |
Molecular Weight | 362.22 g/mol |
Topological Polar Surface Area | 66.4 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 (amino group) |
Solubility
Bromfenac Ethyl Ester exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzophenone core and esterified side chain. It is soluble in organic solvents like methanol, dimethyl sulfoxide (DMSO), and acetonitrile [2] [3]. The replacement of bromfenac’s carboxylic acid with an ethyl ester enhances lipophilicity, critical for membrane permeability during synthesis [6].
Partition Coefficient (logP)
Experimental logP values are not reported in the literature. However, its structure suggests a higher logP than bromfenac (logP ~3.5) due to esterification. Bromfenac’s bromine atom increases lipophilicity tenfold compared to non-halogenated analogues [4], implying Bromfenac Ethyl Ester has a logP >4.0.
Stability
Comparison with Bromfenac
Bromfenac Ethyl Ester is a synthetic intermediate and process-related impurity in bromfenac production (IUPAC: 2-amino-3-(4-bromobenzoyl)benzeneacetic acid; C15H12BrNO3) [5] [6]. Key differences:
Analogous Esters
Other Bromfenac Derivatives
Table 2: Structural and Property Comparison of Bromfenac Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role/Notes |
---|---|---|---|---|
Bromfenac Ethyl Ester | C17H16BrNO3 | 362.22 | Ethyl ester, amino, bromobenzoyl | Synthetic impurity; precursor |
Bromfenac | C15H12BrNO3 | 334.16 | Carboxylic acid, amino, bromobenzoyl | Active pharmaceutical ingredient |
Bromfenac Methyl Ester | C16H14BrNO3 | 348.20 | Methyl ester | Structural analogue |
Bromfenac Isopropyl Ester | C18H18BrNO3 | 376.25 | Isopropyl ester | Bulkier ester variant |
Bromfenac Lactam | C15H10BrNO2 | 316.16 | Cyclic amide | Oxidation byproduct |
Bromfenac Glucuronide | C21H20BrNO9 | 510.29 | Glucuronic acid conjugate | Phase II metabolite |
The ethyl ester’s lipophilicity and hydrolytic lability position it as a prodrug candidate, though current use is limited to analytical reference standards in quality control [2] [6]. Its synthesis involves esterification of bromfenac under acid catalysis, followed by purification via chromatography [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7